6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a nitrophenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions to form the desired product. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic catalysts, solvents like ethanol or DMF.
Major Products
Reduction: 6-(3-aminophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as DNA and proteins.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and exhibit diverse biological activities.
Uniqueness
6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties that influence its biological activity. This makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-12-9-5-10(15-11(9)13-6-14-12)7-2-1-3-8(4-7)16(18)19/h1-6H,(H2,13,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZYYTKUJFQYNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC3=C(N2)NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC3=C(N2)NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.